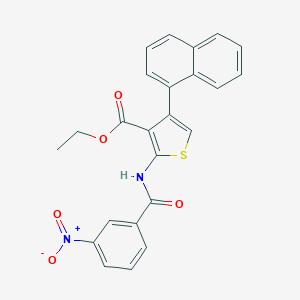
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
The synthesis of PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Cyclobutane Amide Group: This step involves the reaction of the thiophene derivative with a cyclobutane amide precursor under suitable conditions, such as the use of a coupling reagent.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction, where a suitable chlorophenyl halide reacts with the thiophene derivative.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Análisis De Reacciones Químicas
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different substituents can replace the existing groups under appropriate conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and temperature control to ensure the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound’s unique structure makes it valuable in the development of new materials with specific properties, such as conductivity and stability.
Mecanismo De Acción
The mechanism of action of PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
When compared to similar compounds, PROPAN-2-YL 4-(4-CHLOROPHENYL)-2-CYCLOBUTANEAMIDOTHIOPHENE-3-CARBOXYLATE stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Thiophene Derivatives: Compounds with a thiophene ring but different substituents, such as 2-aminothiophene or 3-bromothiophene.
Cyclobutane Amides: Compounds with a cyclobutane amide group but different aromatic rings, such as cyclobutane carboxamide derivatives.
Chlorophenyl Compounds: Compounds with a chlorophenyl group but different core structures, such as 4-chlorophenyl acetic acid.
The uniqueness of this compound lies in its specific arrangement of these functional groups, which may confer distinct biological activities and chemical properties.
Propiedades
Fórmula molecular |
C19H20ClNO3S |
|---|---|
Peso molecular |
377.9g/mol |
Nombre IUPAC |
propan-2-yl 4-(4-chlorophenyl)-2-(cyclobutanecarbonylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO3S/c1-11(2)24-19(23)16-15(12-6-8-14(20)9-7-12)10-25-18(16)21-17(22)13-4-3-5-13/h6-11,13H,3-5H2,1-2H3,(H,21,22) |
Clave InChI |
KLKSZCSIELPNRR-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3 |
SMILES canónico |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)C3CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-[(4-propylphenoxy)methyl]furan-2-carboxamide](/img/structure/B451748.png)
![N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]-1-benzothiophene-3-carbohydrazide](/img/structure/B451749.png)




![N-(3-chloro-2-methylphenyl)-5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furamide](/img/structure/B451755.png)
![(5-chloro-2-nitrophenyl)(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)methanone](/img/structure/B451756.png)
![N'-{4-methoxy-3-[(4-methoxyphenoxy)methyl]benzylidene}-2-(2-methylphenyl)-4-quinolinecarbohydrazide](/img/structure/B451758.png)
![2-Methyl 4-propyl 5-[(3-ethoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B451760.png)

![Ethyl 2-({[2-(2,5-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B451762.png)


